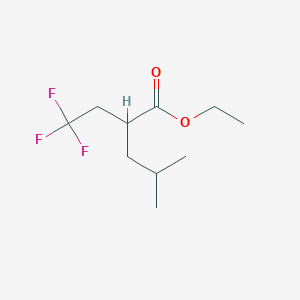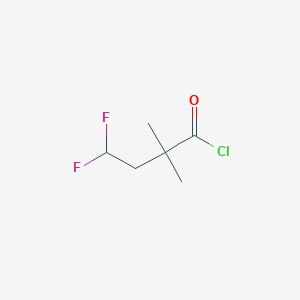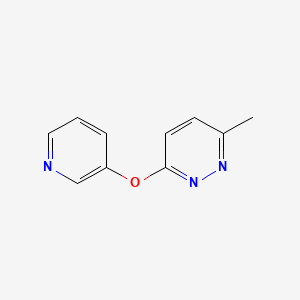![molecular formula C9H11N3OS B6432590 [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea CAS No. 5351-80-4](/img/structure/B6432590.png)
[(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea (abbreviated as E-1-4-HPETU) is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the family of thioureas, which are compounds containing a carbon-sulfur double bond. E-1-4-HPETU has been found to have several biochemical and physiological effects on organisms, and has been used in laboratory experiments to study a range of topics.
科学研究应用
[(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea has been used in a variety of scientific research applications. It has been studied for its potential as an inhibitor of enzymes such as phosphodiesterases and tyrosinases. It has also been studied for its potential as an antioxidant, and for its ability to protect cells from oxidative stress. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, and for its ability to protect cells from damage caused by UV radiation.
作用机制
The mechanism of action of [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea is not yet fully understood. However, it is known that the compound binds to the active sites of enzymes, such as phosphodiesterases and tyrosinases, and inhibits their activity. It is also known that the compound is an antioxidant, and is able to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells. Additionally, this compound is thought to have anti-inflammatory properties, and is believed to reduce inflammation by inhibiting the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects on organisms. In laboratory studies, the compound has been found to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. Additionally, the compound has been found to reduce inflammation and oxidative stress in cells, and to protect cells from damage caused by UV radiation.
实验室实验的优点和局限性
[(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea has several advantages for use in laboratory experiments. It is easy to synthesize, and is relatively stable in solution. Additionally, it is non-toxic and does not have any known adverse effects on organisms. However, there are some limitations to the use of this compound in laboratory experiments. It is not very soluble in water, which can limit its use in certain types of experiments. Additionally, the compound is not very stable in the presence of light or heat, which can limit its use in some applications.
未来方向
There are several potential future directions for the use of [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea in scientific research. One potential application is in the development of drugs to treat diseases such as cancer and Alzheimer’s disease. Additionally, the compound could be used in the development of cosmetics and skincare products, as it has been found to reduce inflammation and protect cells from damage caused by UV radiation. Additionally, the compound could be used in the development of food additives, as it has been found to inhibit the activity of tyrosinase, which is involved in the production of melanin. Finally, the compound could be used in the development of new materials, as it has been found to have antioxidant and anti-inflammatory properties.
合成方法
The synthesis of [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea is a multi-step process. It begins with the reaction of 4-hydroxyphenyl ethylideneaminothiourea (abbreviated as 4-HPETU) with paraformaldehyde in the presence of a base, such as NaOH or KOH. This reaction produces the desired this compound and a byproduct, formaldehyde. The formaldehyde must then be removed by distillation or other means. The resulting compound can then be purified by recrystallization.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea involves the reaction of 4-hydroxybenzaldehyde with ethylenediamine to form the Schiff base, which is then reacted with thiourea to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "ethylenediamine", "thiourea" ], "Reaction": [ "Step 1: 4-hydroxybenzaldehyde is reacted with ethylenediamine in ethanol under reflux to form the Schiff base.", "Step 2: The Schiff base is then reacted with thiourea in ethanol under reflux to form [(E)-[1-(4-hydroxyphenyl)ethylidene]amino]thiourea.", "Step 3: The product is then purified by recrystallization from ethanol." ] } | |
CAS 编号 |
5351-80-4 |
分子式 |
C9H11N3OS |
分子量 |
209.27 g/mol |
IUPAC 名称 |
[(Z)-1-(4-hydroxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3OS/c1-6(11-12-9(10)14)7-2-4-8(13)5-3-7/h2-5,13H,1H3,(H3,10,12,14)/b11-6- |
InChI 键 |
BIEMWXMGBNTEMI-WDZFZDKYSA-N |
手性 SMILES |
C/C(=N/NC(=S)N)/C1=CC=C(C=C1)O |
SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)O |
规范 SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B6432542.png)


![N-(3,4-dimethoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B6432560.png)
![1-(4-methylphenyl)-6-(propylsulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6432568.png)
![N-cyclopentyl-2-[(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6432575.png)
![N-[4-amino-2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6432598.png)
![(2Z)-7-hydroxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B6432599.png)
![4-fluoro-N-[5-oxo-2-(trifluoromethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzamide](/img/structure/B6432600.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B6432603.png)
![8,8-dimethyl-2-(propan-2-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B6432611.png)
![6-methyl-3-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6432615.png)